sodium;4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate
Description
This compound, also known as elagolix sodium salt, is a nonpeptide antagonist of the human gonadotropin-releasing hormone receptor (hGnRH-R). It was developed to treat hormone-sensitive conditions like endometriosis by suppressing luteinizing hormone (LH) secretion. Its structure features a uracil phenylethylamine core with fluorinated aromatic substituents, a trifluoromethyl group, and a sodium butanoate moiety that enhances solubility and bioavailability. Key structural attributes include:
- Stereochemistry: The (1R)-configuration ensures optimal receptor binding .
- Fluorine substitutions: The 2-fluoro-3-methoxyphenyl and 2-fluoro-6-(trifluoromethyl)benzyl groups improve metabolic stability and receptor affinity .
- Sodium carboxylate: Enhances oral absorption and pharmacokinetic properties .
Elagolix was optimized to minimize CYP3A4 inhibition, a liability in earlier analogs, while maintaining nanomolar potency (IC50 = 0.2 nM) .
Properties
Molecular Formula |
C32H31F5N3NaO5 |
|---|---|
Molecular Weight |
655.6 g/mol |
IUPAC Name |
sodium;4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate |
InChI |
InChI=1S/C32H32F5N3O5.Na/c1-19-28(21-11-6-14-26(45-2)29(21)34)30(43)40(18-25(20-9-4-3-5-10-20)38-16-8-15-27(41)42)31(44)39(19)17-22-23(32(35,36)37)12-7-13-24(22)33;/h3-7,9-14,19,25,28,38H,8,15-18H2,1-2H3,(H,41,42);/q;+1/p-1/t19?,25-,28?;/m0./s1 |
InChI Key |
NWAGPOTYTUZYPJ-TXAABAKYSA-M |
Isomeric SMILES |
CC1C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C[C@@H](C3=CC=CC=C3)NCCCC(=O)[O-])C4=C(C(=CC=C4)OC)F.[Na+] |
Canonical SMILES |
CC1C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)[O-])C4=C(C(=CC=C4)OC)F.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate typically involves multi-step organic synthesis. Key steps may include:
- Formation of the diazinan-1-yl core through cyclization reactions.
- Introduction of fluoro and methoxy groups via electrophilic aromatic substitution.
- Coupling reactions to attach the phenylethyl and butanoate moieties.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The fluoro groups can be reduced under specific conditions.
Substitution: The trifluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce new functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by the following:
- Molecular Formula : C32H29F5N3NaO5
- Molecular Weight : 653.6 g/mol
- IUPAC Name : Sodium;4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate
Treatment of Endometriosis
Elagolix sodium has been primarily investigated for its application in treating endometriosis, a painful condition where tissue similar to the lining inside the uterus grows outside it. Clinical studies have demonstrated that Elagolix effectively reduces pain associated with endometriosis by acting as a gonadotropin-releasing hormone (GnRH) antagonist. This mechanism inhibits the secretion of hormones that promote the growth of endometrial tissue.
Clinical Findings :
- A study published in The New England Journal of Medicine showed that patients receiving Elagolix experienced significant reductions in both moderate and severe endometriosis-related pain compared to placebo groups .
Management of Uterine Fibroids
Another notable application of Elagolix sodium is in the management of uterine fibroids. These benign tumors can cause heavy menstrual bleeding and pelvic pain. Research indicates that Elagolix can help alleviate symptoms by reducing estrogen levels, which are known to stimulate fibroid growth.
Case Studies :
- In a randomized controlled trial, women treated with Elagolix reported decreased bleeding episodes and improved quality of life metrics .
Pharmacological Insights
Elagolix sodium's pharmacodynamics involves selective inhibition of GnRH receptors, leading to decreased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This results in lower estrogen levels, which is beneficial for conditions exacerbated by estrogen.
Safety and Side Effects
While Elagolix sodium shows promise, it is essential to consider its safety profile. Common side effects reported include:
- Hot flashes
- Headaches
- Nausea
Long-term use may lead to bone density reduction; therefore, monitoring is recommended for patients on prolonged therapy.
Future Directions in Research
Ongoing research aims to explore additional applications of Elagolix sodium beyond reproductive health. Potential areas include its effects on hormone-related cancers and other gynecological disorders. Investigations into combination therapies with other hormonal agents are also underway to enhance efficacy while minimizing side effects.
Mechanism of Action
The mechanism of action of sodium;4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Receptor modulation: Acting as an agonist or antagonist at specific receptors.
Pathway interference: Modulating signaling pathways involved in disease processes.
Comparison with Similar Compounds
Critical Analysis of Structural Similarity Principles
Isovalency vs. Isoelectronicity : Elagolix and cetrorelix share antagonism but differ in electronic profiles. The "isovalency" concept (similar valence but distinct geometry) explains their divergent pharmacokinetics despite targeting the same receptor .
Read-Across Predictions : Elagolix’s low CYP3A4 liability was inferred from analogs with similar fluorinated benzyl groups, demonstrating the utility of read-across methods in early-stage toxicology .
Biological Activity
Sodium;4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate, commonly referred to as Elagolix (sodium salt), is a synthetic compound primarily recognized for its role as a gonadotropin-releasing hormone (GnRH) receptor antagonist. This article delves into its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.
Elagolix is characterized by the following chemical properties:
- Molecular Formula : C32H30F5N3O5Na
- Molecular Weight : 653.6 g/mol
- CAS Number : 832720-36-2
- Solubility : Soluble in organic solvents like ethanol and DMSO; aqueous solubility in PBS (pH 7.2) is approximately 10 mg/ml .
Elagolix functions by selectively inhibiting the GnRH receptor with a binding affinity (Ki) of approximately 0.9 nM. This inhibition leads to a decrease in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn reduces estrogen and testosterone levels. This mechanism is particularly beneficial in conditions such as endometriosis and uterine fibroids where hormone modulation is crucial .
1. Endometriosis
Elagolix has been extensively studied for its efficacy in treating endometriosis-related pain. Clinical trials have shown that it significantly reduces menstrual pain and pelvic pain associated with endometriosis. In a phase III trial, patients reported a reduction in pain scores by approximately 50% after six months of treatment .
2. Uterine Fibroids
Elagolix has also demonstrated effectiveness in managing symptoms associated with uterine fibroids. A study indicated that treatment led to a significant reduction in heavy menstrual bleeding and overall symptom severity over a 12-month period .
3. Heavy Uterine Bleeding
In clinical settings, Elagolix has been used to manage heavy uterine bleeding due to its ability to lower estrogen levels, thus reducing endometrial proliferation and associated bleeding episodes .
Case Study 1: Endometriosis Management
A double-blind placebo-controlled trial involving 600 women with moderate to severe endometriosis showed that those treated with Elagolix experienced significant improvements in quality of life and pain relief compared to the placebo group. The study highlighted a marked decrease in opioid use among participants receiving Elagolix .
Case Study 2: Uterine Fibroids
Another study focused on women with symptomatic uterine fibroids revealed that after six months of treatment with Elagolix, there was a notable decrease in fibroid size along with improved hemoglobin levels due to reduced bleeding .
Safety and Side Effects
While Elagolix is generally well-tolerated, some side effects have been reported, including:
Q & A
Q. How was the structural optimization of elagolix sodium achieved to balance GnRH receptor antagonism with reduced CYP3A4 inhibition?
Elagolix's optimization focused on modifying the uracil phenylethylamine scaffold to retain high hGnRH-R antagonism while minimizing off-target CYP3A4 interactions. Key strategies included:
- Introducing a 2-fluoro-6-(trifluoromethyl)benzyl group at position 3 of the pyrimidine ring to enhance receptor binding via hydrophobic interactions .
- Incorporating a (1R)-1-phenylethylamino side chain to improve stereoselective binding to GnRH-R .
- Replacing metabolically labile groups with a sodium butanoate moiety to reduce hepatic metabolism and improve solubility . These modifications were validated using competitive radioligand binding assays (IC₅₀ = 0.09 nM for hGnRH-R) and CYP inhibition screening .
Q. What in vitro and in vivo models are recommended for assessing elagolix's suppression of gonadotropin release?
- In vitro : Use CHO cells expressing recombinant hGnRH-R to measure inhibition of radiolabeled agonist binding (e.g., [¹²⁵I]-Substance P) .
- In vivo :
Q. How do structural features of elagolix sodium influence its pharmacokinetic profile?
- Rapid absorption (Tₘₐₓ = 1 hour) is attributed to the sodium salt formulation enhancing solubility .
- Short half-life (4–6 hours) results from hepatic glucuronidation of the butanoate moiety, necessitating twice-daily dosing .
- Dose-dependent nonlinear pharmacokinetics occur at >150 mg due to saturation of efflux transporters like P-gp .
- Tissue distribution : High plasma protein binding (>80%) limits CNS penetration, reducing neuropsychiatric side effects .
Advanced Research Questions
Q. What crystallographic or spectroscopic methods resolve elagolix's conformational dynamics and receptor interactions?
- X-ray crystallography : Co-crystallize elagolix with the GnRH-R extracellular domain to map hydrogen bonds (e.g., between the uracil carbonyl and Arg8) and hydrophobic contacts (e.g., trifluoromethyl group with Phe313) .
- NMR spectroscopy : Analyze ethyl (R)-4-(((5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)(phenyl)methyl)amino)butanoate (intermediate 9) to confirm stereochemistry and rotational barriers .
- Circular dichroism (CD) : Validate chiral purity ([α]D²⁵ = −5.7° for intermediate 9) .
Q. How can researchers address discrepancies in reported bone density loss during long-term elagolix therapy?
- Preclinical models : Conduct 12-month studies in ovariectomized rats to quantify trabecular bone loss via micro-CT, comparing low-dose (150 mg) vs. high-dose (600 mg) regimens .
- Clinical mitigation : Co-administer add-back therapy (e.g., 0.5 mg estradiol + 1 mg norethindrone acetate) to offset hypoestrogenic effects without reversing therapeutic efficacy .
- Biomarker analysis : Monitor serum C-terminal telopeptide (CTX) and osteocalcin to track bone turnover .
Q. What mechanisms underlie the rare but severe hepatic transaminase elevations observed with elagolix?
- In vitro hepatotoxicity screening : Use primary human hepatocytes to assess mitochondrial dysfunction (e.g., ATP depletion) and reactive metabolite formation via CYP3A4 .
- Genetic susceptibility : Screen for polymorphisms in UGT1A1 (glucuronidation) and ABCB1 (P-gp efflux) in patients with transaminase elevations .
- Mitigation strategy : Avoid co-administration with strong CYP3A4 inducers (e.g., rifampin) to reduce metabolite accumulation .
Methodological Guidance
Q. How to design a robust structure-activity relationship (SAR) study for elagolix derivatives?
- Core modifications :
- Pyrimidine ring : Replace fluorine at position 2 with chlorine to evaluate steric effects .
- Benzyl substituents : Test 2-fluoro-6-(trifluoromethyl) vs. 2-chloro-6-(methyl) groups for hydrophobic binding .
- Assay conditions :
- Use HEK293 cells transiently transfected with hGnRH-R for high-throughput screening (IC₅₀ ± SEM = 0.15 ± 0.03 nM) .
- Apply Schild regression analysis to quantify antagonist potency (pA₂ values) .
Q. What statistical approaches resolve variability in preclinical LH suppression data?
- Mixed-effects modeling : Account for inter-animal variability in macaque studies using body weight and baseline LH as covariates .
- Bootstrap resampling : Estimate 95% confidence intervals for IC₅₀ values in binding assays with n < 10 replicates .
- Dose-response normalization : Express LH levels as % baseline to control for circadian fluctuations .
Contradiction Resolution
Q. How to reconcile conflicting reports on elagolix's efficacy in polycystic ovary syndrome (PCOS)?
- Trial design : Compare Phase 2 studies (e.g., NCT04072575) using distinct endpoints (e.g., LH suppression vs. menstrual regularity) .
- Population stratification : Subgroup analysis by BMI and insulin resistance status may explain divergent outcomes .
- Biomarker validation : Measure anti-Müllerian hormone (AMH) to standardize PCOS severity grading across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
